molecular formula C3H4Cl2NOPS B14267021 2-(Thiocyanato)ethyl phosphorodichloridoite CAS No. 140476-47-7

2-(Thiocyanato)ethyl phosphorodichloridoite

Cat. No.: B14267021
CAS No.: 140476-47-7
M. Wt: 204.01 g/mol
InChI Key: AKYXQJBVOUTPOW-UHFFFAOYSA-N
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Description

2-(Thiocyanato)ethyl phosphorodichloridoite is a chemical compound that contains a thiocyanato group (SCN) attached to an ethyl chain, which is further bonded to a phosphorodichloridoite moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiocyanato)ethyl phosphorodichloridoite typically involves the introduction of a thiocyanato group into an organic molecule. This can be achieved through various methods, including photochemical and electrochemical thiocyanation reactions. These methods involve the generation of SCN radicals via one-electron oxidation of SCN anions, followed by their addition to the substrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale thiocyanation processes using chemical oxidants or electrochemical methods. These processes are designed to be efficient and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(Thiocyanato)ethyl phosphorodichloridoite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chemical oxidants, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiocyanato group can produce hydrogen sulfate and hydrogen cyanide under acidic conditions .

Mechanism of Action

The mechanism of action of 2-(Thiocyanato)ethyl phosphorodichloridoite involves the interaction of its thiocyanato group with molecular targets. The SCN group can undergo one-electron oxidation to form SCN radicals, which then react with various substrates. This process is crucial in its role as an intermediate in redox reactions and its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiocyanato)ethyl phosphorodichloridoite is unique due to its specific structure, which combines the reactivity of the thiocyanato group with the properties of the ethyl and phosphorodichloridoite moieties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler thiocyanates .

Properties

140476-47-7

Molecular Formula

C3H4Cl2NOPS

Molecular Weight

204.01 g/mol

IUPAC Name

2-dichlorophosphanyloxyethyl thiocyanate

InChI

InChI=1S/C3H4Cl2NOPS/c4-8(5)7-1-2-9-3-6/h1-2H2

InChI Key

AKYXQJBVOUTPOW-UHFFFAOYSA-N

Canonical SMILES

C(CSC#N)OP(Cl)Cl

Origin of Product

United States

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